molecular formula C12H16N2O3 B1336888 Phe-ala CAS No. 3918-87-4

Phe-ala

Cat. No.: B1336888
CAS No.: 3918-87-4
M. Wt: 236.27 g/mol
InChI Key: MIDZLCFIAINOQN-WPRPVWTQSA-N
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Description

Phenylalanyl-alanine, commonly referred to as Phe-ala, is a dipeptide composed of the amino acids phenylalanine and alanine Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond

Biochemical Analysis

Biochemical Properties

Phe-Ala plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been studied as a prodrug of primaquine, an antimalarial drug . The prodrug this compound-primaquine has shown a more favorable pharmacokinetic profile compared to primaquine .

Cellular Effects

This compound influences various types of cells and cellular processes. In the context of this compound-primaquine, it has been found to be less cytotoxic to human hepatoma cells (HepG2) and monkey kidney cells (BGM) compared to primaquine . It also caused less hemolysis of glucose-6-phosphate-dehydrogenase (G6PD) deficient red blood cells at similar concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prodrug of primaquine, this compound-primaquine is metabolized in the body to release the active drug, which exerts its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the cytotoxicity of this compound-primaquine was assessed over time in HepG2 and BGM cells

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, the related compound this compound-primaquine has been studied in animal models for its antimalarial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids by peptidases. In the context of this compound-primaquine, the prodrug is metabolized to release primaquine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanyl-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the use of mixed anhydrides, where N-protected phenylalanine and C-protected alanine react in the presence of pivaloyl chloride (Piv-Cl) to form the dipeptide . The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

In industrial settings, phenylalanyl-alanine can be produced using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired dipeptide. SPPS allows for the efficient and scalable production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-alanine undergoes various chemical reactions, including:

    Oxidation: The phenyl ring in phenylalanine can be oxidized to form phenylalanine derivatives.

    Reduction: The carboxyl group in alanine can be reduced to form alcohol derivatives.

    Substitution: The amino group in phenylalanine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Phenylalanine derivatives such as tyrosine.

    Reduction: Alcohol derivatives of alanine.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Phenylalanyl-alanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylalanyl-alanine can be compared with other dipeptides such as:

Phenylalanyl-alanine is unique due to the presence of the aromatic phenyl ring, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZLCFIAINOQN-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192411
Record name Phenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-87-4
Record name L-Phenylalanyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-methylation of Phe-Ala impact its interaction with transporters in the intestinal mucosa?

A1: N-methylation of the phenylalanyl-alanine peptide bond in the terminally modified tripeptide Ac-Ala-Phe-Ala-NH2 was shown to decrease its substrate activity for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers []. Conversely, N-methylation of the alanyl-phenylalanine bond in the same tripeptide increased its substrate activity for P-gp [].

Q2: Does phenylalanyl-alanine interact with cysteine proteinases?

A2: Yes, phenylalanyl-alanine acts as a substrate for cysteine proteinases. Studies show that benzyloxycarbonyl-phenylalanyl-alanine-diazomethane (Z-Phe-Ala-CHN2), a compound containing the phenylalanyl-alanine motif, effectively inhibits cysteine proteinase activity in the visceral yolk sac of rat conceptuses []. This inhibition was also linked to increased protein content in the visceral yolk sac, suggesting a disruption of normal proteolysis [].

Q3: Can phenylalanyl-alanine be cleaved by specific enzymes?

A3: Yes, o-coumaroyl-phenylalanyl-alanyl-arginine (Cum-Phe-Ala-Arg-OH), a substrate containing the phenylalanyl-alanine motif, is hydrolyzed by carboxypeptidase H to yield Cum-Phe-Ala-OH [, ]. This cleavage is significant for the enzymatic assay of carboxypeptidase H in various animal tissues [, ].

Q4: What is the molecular weight of phenylalanyl-alanine?

A4: The molecular weight of phenylalanyl-alanine is 222.2 g/mol [].

Q5: What spectroscopic techniques are used to characterize phenylalanyl-alanine?

A5: Linear-polarized infrared (IR-LD) spectroscopy, along with techniques like HPLC tandem ESI mass spectrometry (MS/MS), 1H- and 13C-NMR, TGA, and DSC, are employed to elucidate the structure of phenylalanyl-alanine dihydrate and its hydrochloride salt in a solid state [].

Q6: How does the stability of phenylalanyl-alanine change under different pH conditions?

A6: The adsorption behavior of phenylalanyl-alanine onto a C18-bonded organic/inorganic hybrid stationary phase varies with pH []. The zwitterionic form (+this compound-) shows minimum retention at intermediate pH values, while the positively (+this compound) and negatively (this compound-) charged species exhibit maximum retention at low and high pH values, respectively [].

Q7: What is the role of phenylalanyl-alanine in the design of substrates for aspartyl proteinases?

A7: The phenylalanyl-alanine motif is crucial in designing fluorogenic substrates for aspartyl proteinases, such as porcine pepsin, human pepsin, gastricsin, and cathepsin D []. Peptides like o-aminobenzoyl-Ala-Ala-Phe-Phe-Ala-Ala-p-nitroanilide, containing this motif, are cleaved at the Phe-Phe bond, leading to a quantifiable increase in fluorescence and allowing for enzyme activity assessment [].

Q8: Have any QSAR models been developed for phenylalanyl-alanine derivatives?

A8: While specific QSAR models for phenylalanyl-alanine derivatives are not explicitly mentioned in the provided research, molecular modeling studies were employed to investigate the impact of chloride ions on the binding of dansyl-labeled peptides containing the phenylalanyl-alanine motif to the enzyme thermolysin [].

Q9: How does the addition of an alanyl residue at the C-terminus of a peptide chain impact its biological activity?

A9: The addition of an alanyl residue at the C-terminus of peptides containing the phenylalanyl-alanine motif can influence their biological activity []. For instance, the insulin variant with a C-terminus of -Gly-Phe-Phe-Tyr-Ala exhibits a higher activity compared to the variant with -Gly-Phe-Phe-Tyr [].

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